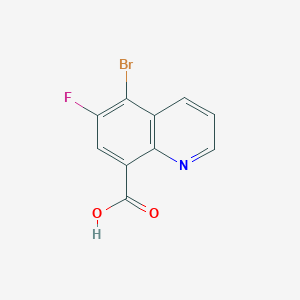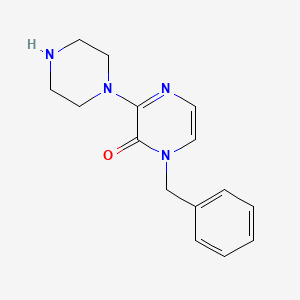
7-Hydroxyquinoline-3-carboxylic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxyquinoline-3-carboxylic acid hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyquinoline-3-carboxylic acid hydrobromide typically involves the functionalization of the quinoline scaffold. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These classical synthesis protocols are well-established for constructing the principal quinoline scaffold. Modern methods also involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and minimize environmental impact. The use of enaminone as a replacement for 1,3-dicarbinols has been reported to improve yield and practicality .
化学反应分析
Types of Reactions
7-Hydroxyquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dilute hydrochloric acid, phosphorus trichloride, and various transition metal catalysts . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often derivatives with enhanced biological or chemical properties.
科学研究应用
7-Hydroxyquinoline-3-carboxylic acid hydrobromide has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-Hydroxyquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in various biological processes . This binding can lead to the disruption of cellular functions, ultimately resulting in the compound’s therapeutic effects.
相似化合物的比较
Similar Compounds
- 7-Bromo-3-hydroxyquinoline-4-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
Uniqueness
7-Hydroxyquinoline-3-carboxylic acid hydrobromide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC 名称 |
7-hydroxyquinoline-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8;/h1-5,12H,(H,13,14);1H |
InChI 键 |
RYSFBNWPHRRKLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


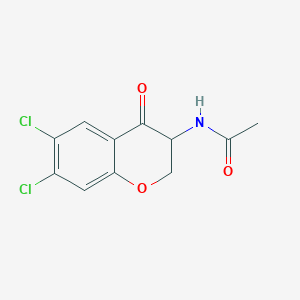
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
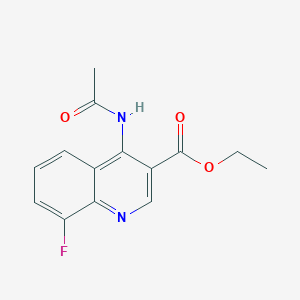
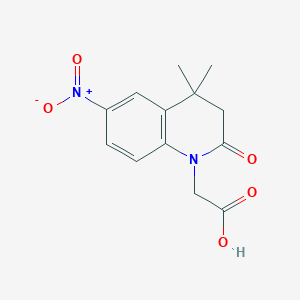
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)

